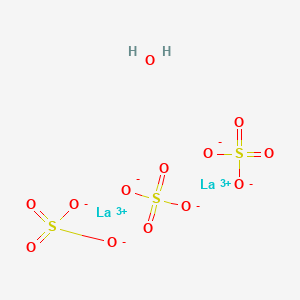
Lanthanum(III) sulfate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum(III) sulfate hydrate is a chemical compound with the formula La₂(SO₄)₃·xH₂O. It is a rare earth metal sulfate that appears as a white crystalline powder. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is slightly soluble in water and is hygroscopic, meaning it can absorb moisture from the air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum(III) sulfate hydrate can be synthesized by reacting lanthanum oxide (La₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving lanthanum oxide in concentrated sulfuric acid, followed by the addition of water to form the hydrate: [ \text{La}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow 2\text{La}_2(\text{SO}_4)_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the use of lanthanum carbonate (La₂(CO₃)₃) as a starting material. The carbonate is reacted with sulfuric acid to produce the sulfate hydrate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly involved in reactions where it acts as a source of lanthanum ions.
Substitution Reactions: It can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents, although such reactions are less common.
Reducing Agents: It can be reduced under specific conditions, but this is not a typical reaction for this compound.
Major Products Formed:
Lanthanum Hydroxide: When this compound reacts with water, it can form lanthanum hydroxide (La(OH)₃).
Lanthanum Oxide: Thermal decomposition of this compound can yield lanthanum oxide (La₂O₃).
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lanthanum compounds.
Biology: this compound is used in biological studies to investigate the effects of lanthanum ions on biological systems.
Industry: this compound is used in the production of specialty glasses, phosphors, and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of lanthanum(III) sulfate hydrate involves its ability to release lanthanum ions (La³⁺) in solution. These ions can interact with various molecular targets and pathways:
Phosphate Binding: Lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate. This property is utilized in water treatment to remove excess phosphates.
Catalytic Activity: Lanthanum ions can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products.
Vergleich Mit ähnlichen Verbindungen
Lanthanum(III) sulfate hydrate can be compared with other lanthanum compounds and rare earth metal sulfates:
Lanthanum(III) Nitrate: Similar to this compound, lanthanum(III) nitrate is used in chemical synthesis and as a catalyst. it is more soluble in water and has different reactivity.
Lanthanum(III) Chloride: This compound is also used in various applications, but it has different solubility and reactivity compared to this compound.
Other Rare Earth Sulfates: Compounds like cerium(III) sulfate and neodymium(III) sulfate share similar properties with this compound but have unique applications based on their specific chemical characteristics.
This compound stands out due to its specific applications in water treatment, catalysis, and material science, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
H2La2O13S3 |
|---|---|
Molekulargewicht |
584.0 g/mol |
IUPAC-Name |
lanthanum(3+);trisulfate;hydrate |
InChI |
InChI=1S/2La.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
InChI-Schlüssel |
BUIMQIFTKKAXDZ-UHFFFAOYSA-H |
Kanonische SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



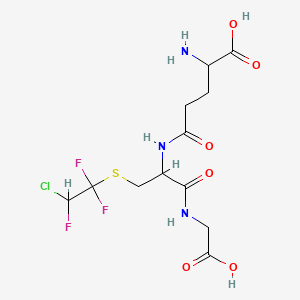
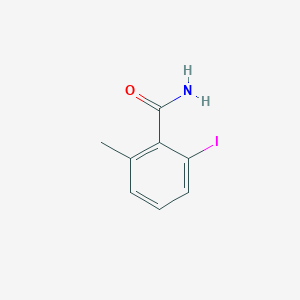
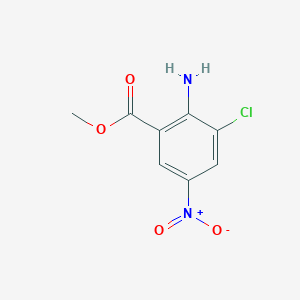
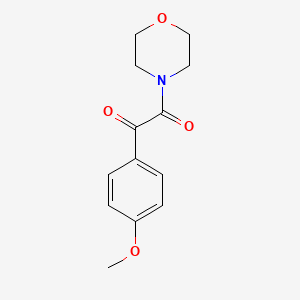
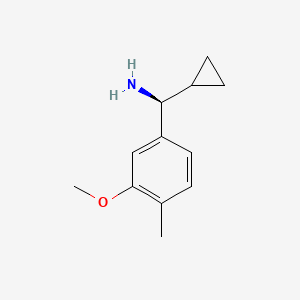
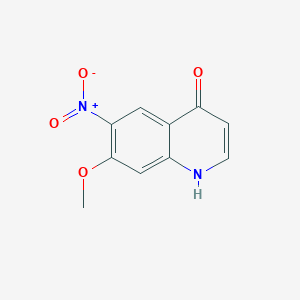
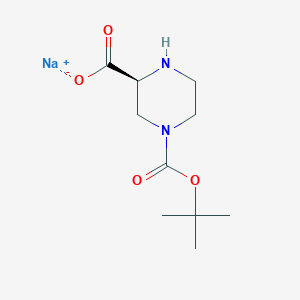
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

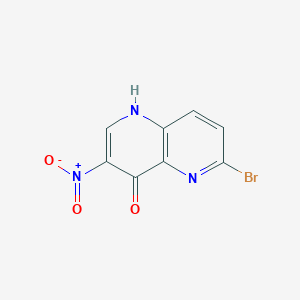
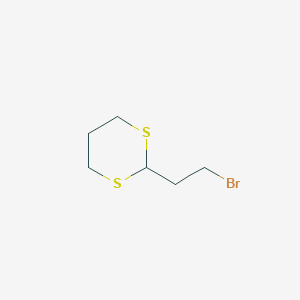
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)

